molecular formula C27H33Rh B15417676 rhodium(3+);1,3,5-trimethylbenzene-6-ide CAS No. 131502-46-0

rhodium(3+);1,3,5-trimethylbenzene-6-ide

Cat. No.: B15417676
CAS No.: 131502-46-0
M. Wt: 460.5 g/mol
InChI Key: SBYAUBLQXZGPMN-UHFFFAOYSA-N
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Description

Properties

CAS No.

131502-46-0

Molecular Formula

C27H33Rh

Molecular Weight

460.5 g/mol

IUPAC Name

rhodium(3+);1,3,5-trimethylbenzene-6-ide

InChI

InChI=1S/3C9H11.Rh/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;/q3*-1;+3

InChI Key

SBYAUBLQXZGPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Rh+3]

Origin of Product

United States

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • discusses rhodium(3+) doping in barium titanate for photocatalysis, emphasizing bandgap engineering and photocatalytic activity .
  • focuses on Rh³⁺ incorporation in perovskite solar cells (MAPbI₃) to improve crystallinity and device efficiency .
  • details organic synthesis pathways for triazolothiadiazoles, unrelated to rhodium coordination chemistry .
  • covers atmospheric oxidation of aromatic hydrocarbons, which is irrelevant to rhodium complexes .

The lack of direct references to rhodium-arene complexes or analogous systems (e.g., rhodium with other methyl-substituted benzene ligands) further complicates the task.

Recommended Approach for Future Research

To address this gap, the following steps are recommended:

  • Synthesis and Characterization: Investigate the synthesis of rhodium(3+);1,3,5-trimethylbenzene-6-ide via organometallic routes (e.g., ligand substitution or oxidative addition). Characterize its structure using X-ray crystallography, NMR, and IR spectroscopy.
  • Electronic Properties: Compare its electronic structure (e.g., redox potentials, ligand-to-metal charge transfer) with similar rhodium-arene complexes, such as rhodium(3+) with pentamethylcyclopentadienide or hexamethylbenzene derivatives.
  • Catalytic Applications : Benchmark its catalytic activity (e.g., in hydrogenation or C–H activation) against analogs like rhodium(III)-mesityl complexes or rhodium(III)-toluene derivatives .

Hypothetical Comparison Table (Based on General Organorhodium Chemistry)

While speculative due to insufficient evidence, a theoretical comparison might include:

Property This compound Rhodium(III)-Pentamethylcyclopentadienide Rhodium(III)-Hexamethylbenzene Complex
Ligand Steric Effects Moderate (mesityl ligand) High (bulky Cp* ligand) Low (planar hexamethylbenzene)
Redox Activity Likely high due to π-backbonding Moderate (stable Cp* coordination) Low (weak ligand field)
Catalytic Applications Potential for C–H activation Common in olefin hydrogenation Limited
Thermal Stability Moderate (decomposes >200°C) High (stable up to 300°C) Low (decomposes <150°C)

Critical Gaps and Challenges

  • Lack of Experimental Data: No references to the compound’s synthesis, stability, or reactivity exist in the provided materials.
  • Uncertainty in Analog Selection : Without structural or functional analogs in the evidence, comparisons remain speculative.
  • Need for Expanded Sources: Peer-reviewed studies on rhodium-arene complexes (e.g., Organometallics or Dalton Transactions journals) would be essential for a rigorous analysis.

Q & A

Q. How can conflicting data on rhodium’s electronic contributions in hybrid materials be resolved?

  • Methodology :
  • XPS Analysis : Differentiate Rh³⁺ (binding energy ~307 eV) from Rh⁴⁺ (~309 eV) to confirm oxidation states .
  • In Situ Spectroscopy : Monitor charge transfer dynamics during photocatalysis to distinguish bandgap effects from surface reactions .

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